molecular formula C15H20O B8635107 Cyclopentyl(4-isopropylphenyl)methanone

Cyclopentyl(4-isopropylphenyl)methanone

Cat. No. B8635107
M. Wt: 216.32 g/mol
InChI Key: DVZMNDUYSBACJV-UHFFFAOYSA-N
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Patent
US07465815B2

Procedure details

To a solution of cumene (16.4 g, 137 mmol) and aluminum chloride (21.9 g, 164 mmol) in dichloromethane (200 mL) was added cyclopentanecarbonyl chloride (20 g, 151 mmol) at −50° C. (the inside temperature), and the mixture was stirred for two hours until the temperature reached −10° C. (the inside temperature).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH:14]1([C:19](Cl)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]1>ClCCl>[CH:14]1([C:19]([C:4]2[CH:5]=[CH:6][C:1]([CH:7]([CH3:9])[CH3:8])=[CH:2][CH:3]=2)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
21.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for two hours until the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached −10° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(CCCC1)C(=O)C1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.